
3-Oxalomalic acid
Übersicht
Beschreibung
3-oxalomalic acid is a tricarboxylic acid. It is a conjugate acid of a 3-oxalomalate(3-).
Wissenschaftliche Forschungsanwendungen
Iron Metabolism Regulation : Oxalomalate, as a competitive inhibitor of aconitase, influences the RNA-binding activity of iron-regulatory proteins (IRPs). This interaction impacts the post-transcriptional expression of proteins involved in iron metabolism. In studies involving cell lysates and in vivo experiments, oxalomalate significantly decreased the binding activity of IRP1 and IRP2, affecting the regulation of iron metabolism (Festa et al., 2000).
Effects on Pre-Adipocytes : Oxalomalate has been shown to inhibit cellular growth and accelerate the differentiation into adipocytes in cultured 3T3-L1 pre-adipocytes. It also enhances the synthesis of fatty acids and proteins and increases the translation of ferritin mRNA (Festa et al., 2002).
Lipid Metabolism and Antioxidant Defense in Rats : Research involving male Sprague Dawley rats indicated that oxalomalate can lower plasma leptin concentration, plasma and hepatic triglyceride levels, and adipocyte lipoprotein lipase activity, without significantly affecting body weight. It suggests a triglyceride-lowering activity and a potential role in inhibiting fat accumulation (Jung et al., 2003).
Therapeutic Effects in Melanoma : A study on oxalomalate revealed its therapeutic effects in melanoma through ROS-dependent proapoptotic and antiangiogenic mechanisms. Oxalomalate targeting IDH enzymes suppressed melanoma growth by activating apoptosis and inhibiting angiogenesis, mediated through ROS-dependent signaling pathways (Kim et al., 2019).
Apoptosis Regulation : Oxalomalate acts as a competitive inhibitor of NADP+-dependent isocitrate dehydrogenase and has been shown to regulate heat shock-induced apoptosis. In experiments with U937 cells, oxalomalate pre-treatment enhanced apoptotic features such as activation of caspase-3 and alterations in Bax and Bcl-2 expression (Kim & Park, 2005).
Aconitase Inhibition in Citrus Fruit : Oxalomalate's effect on aconitase activity was studied in citrus fruit callus. It was found to increase citrate content, reduce aconitase activity, and induce amino acid synthesis and the GABA shunt. This suggests a role for oxalomalate in influencing citrate metabolism in citrus fruits (Degu et al., 2011).
Eigenschaften
IUPAC Name |
1-hydroxy-3-oxopropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O8/c7-2(5(11)12)1(4(9)10)3(8)6(13)14/h1-2,7H,(H,9,10)(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILAUJBAPQXZGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958065 | |
| Record name | 3-Carboxy-3-deoxypent-2-ulosaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxalomalic acid | |
CAS RN |
3687-15-8 | |
| Record name | 3-Carboxy-3-deoxy-2-pentulosaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3687-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Carboxy-3-deoxypent-2-ulosaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-[[1-(2-Oxolanylmethyl)-5-phenyl-2-imidazolyl]thio]ethyl]morpholine](/img/structure/B1228061.png)
![2-[[2-(3,4-dimethoxyphenyl)-5-methyl-4-oxazolyl]methylsulfinyl]-N-[3-(1-pyrrolidinyl)propyl]acetamide](/img/structure/B1228065.png)
![2-[2-(2-chlorophenyl)-1-benzimidazolyl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B1228072.png)
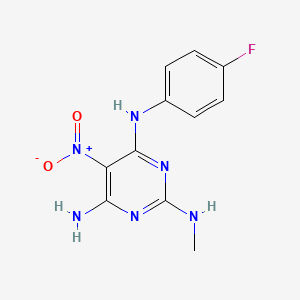
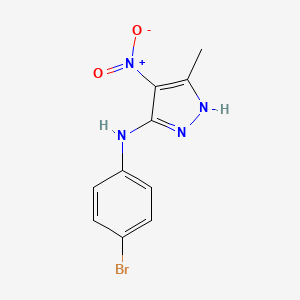
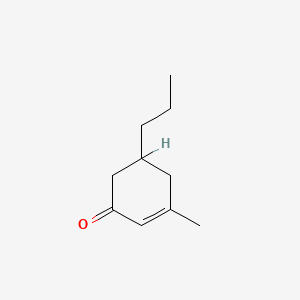
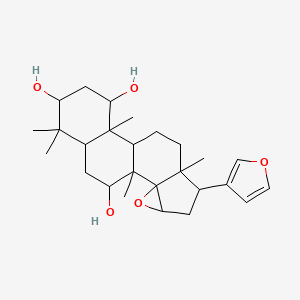
![7-chloro-4-[(2-fluorophenyl)-oxomethyl]-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one](/img/structure/B1228079.png)
![[Hydroxy(oxido)phosphoryl] phosphate](/img/structure/B1228080.png)

![2-[3-(4-Tert-butyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),4,8-tetraen-6-ylidene)prop-1-enyl]-1-(5-carboxypentyl)-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B1228082.png)
![N-[[[2-(2-naphthalenyloxy)-1-oxopropyl]hydrazo]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1228084.png)
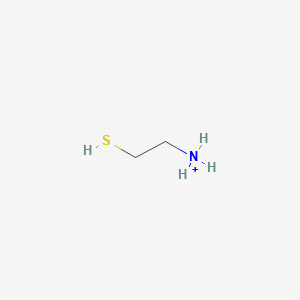
![6-Amino-5-[2-[4-(2-methoxyphenyl)-1-piperazinyl]-1-oxoethyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B1228086.png)